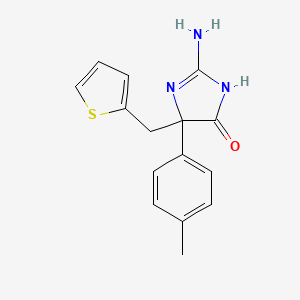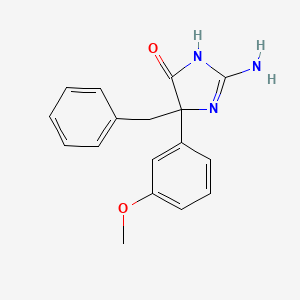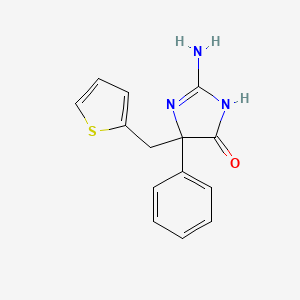![molecular formula C16H14ClN3O B6345704 2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-07-3](/img/structure/B6345704.png)
2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one, commonly referred to as CCM-Imidazole, is an organic compound that is used in the synthesis of various pharmaceuticals and other compounds. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is commonly used in the synthesis of many pharmaceuticals, such as antifungal agents, antihypertensive agents, and antihistamines. CCM-Imidazole is a versatile compound that can be used in a variety of applications, including the synthesis of drugs, organic synthesis, and analytical chemistry.
Applications De Recherche Scientifique
CCM-Imidazole has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, such as antifungal agents, antihypertensive agents, and antihistamines. It is also used in the synthesis of organic compounds, such as dyes, pigments, and other materials. In addition, CCM-Imidazole is used in analytical chemistry as a reagent for the identification and quantification of various compounds.
Mécanisme D'action
The mechanism of action of CCM-Imidazole is not fully understood. It is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, such as inflammation, pain, and fever. By inhibiting the enzyme, CCM-Imidazole can reduce the production of prostaglandins and thus reduce the symptoms associated with inflammation, pain, and fever.
Biochemical and Physiological Effects
CCM-Imidazole has a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever by inhibiting the enzyme cyclooxygenase. In addition, CCM-Imidazole has been found to have antifungal properties and can be used to treat fungal infections. It has also been found to have antihypertensive properties, which can be beneficial in treating high blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
CCM-Imidazole has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using CCM-Imidazole in lab experiments. It has a relatively low solubility in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations and should be handled with care.
Orientations Futures
The potential applications of CCM-Imidazole are vast and there are many future directions that could be explored. Some potential directions include further research into the mechanism of action of the compound, development of new pharmaceuticals based on the compound, and exploration of new synthetic methods. In addition, there is potential to explore the use of CCM-Imidazole in other areas of research, such as analytical chemistry and organic synthesis.
Méthodes De Synthèse
The synthesis of CCM-Imidazole can be achieved through a variety of methods, including the use of a variety of organic solvents, such as chloroform, ethyl acetate, and dimethylformamide. The most common method of synthesis involves the reaction of 4-chlorophenylmethyl bromide and 2-amino-5-phenyl-4,5-dihydro-1H-imidazole in the presence of a base, such as sodium hydroxide, in an organic solvent. The reaction is typically conducted at room temperature and can take up to several hours to complete. The yield of the reaction is usually between 80-90%.
Propriétés
IUPAC Name |
2-amino-4-[(4-chlorophenyl)methyl]-4-phenyl-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-8-6-11(7-9-13)10-16(12-4-2-1-3-5-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAVPIFVRTWXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345625.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)


![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)
![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)


![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345706.png)

![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345716.png)